Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-
Description
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646056-99-7) is a structurally complex spirocyclic compound featuring a 1-azabicyclo[2.2.2]octane core fused to a pyrrolidine ring, with a 5-isoxazolyl substituent at the 1'-position (Figure 1). The compound’s spiro architecture imposes conformational rigidity, which is critical for selective interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) .
Properties
CAS No. |
646056-99-7 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-1'-yl-1,2-oxazole |
InChI |
InChI=1S/C13H19N3O/c1-5-14-17-12(1)15-8-4-13(10-15)9-11-2-6-16(13)7-3-11/h1,5,11H,2-4,6-10H2 |
InChI Key |
AKEZUDYLAJKBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=CC=NO4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
-
- Reagents : Sodium hydride or potassium carbonate.
- Conditions : The azabicyclo compound is deprotonated using a strong base, followed by the addition of an isoxazole derivative.
- Mechanism : This method typically involves nucleophilic attack on the electrophilic center of the isoxazole, forming the spiro compound.
-
- Reagents : Various amines and isocyanates.
- Conditions : The reaction is often conducted under reflux in a suitable solvent such as methanol or dichloromethane.
- Mechanism : The formation of the spiro structure occurs through cyclization, where the azabicyclo framework reacts with an electrophile.
-
- Intermediate Compounds : Initial synthesis of simpler azabicyclo structures followed by functionalization.
- Reagents : Use of hydrazine hydrate or other reducing agents in subsequent steps.
- Conditions : Each step may require specific temperature and pressure conditions to optimize yield.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with various preparation methods for Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-:
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Base-Catalyzed Synthesis | Sodium hydride | Methanol | Reflux | 70-85 |
| Cyclization Reactions | Isocyanates | Dichloromethane | Room temperature | 60-75 |
| Multi-step Synthesis | Hydrazine hydrate | Ethanol | Reflux | 50-70 |
Detailed Reaction Mechanisms
Base-Catalyzed Mechanism
In base-catalyzed synthesis, sodium hydride acts as a strong base to deprotonate the azabicyclo compound, generating a nucleophile that can attack the electrophilic carbon in the isoxazole ring:
- Deprotonation of azabicyclo compound.
- Nucleophilic attack on isoxazole.
- Formation of the spiro compound through cyclization.
Cyclization Mechanism
The cyclization mechanism involves:
- Initial formation of an intermediate through nucleophilic attack by an amine on an activated carbon center.
- Rearrangement and closure of the bicyclic structure leading to the final spiro compound.
Chemical Reactions Analysis
Cycloaddition Reactions
The spiro core participates in 1,3-dipolar cycloadditions due to its rigid bicyclic structure and electron-rich nitrogen centers. These reactions often involve azomethine ylides or nitrile oxides as dipolar partners:
-
Example : Reaction with 3-alkylidene-2-oxindoles under microwave irradiation yields dispiro(pyrrolidine)-2,3'-oxindoles (59–85% yield, d.r. up to >99/1) .
-
Conditions : Lewis acid catalysts (e.g., Cu(OTf)₂) enhance regioselectivity, while thermal or microwave heating accelerates reaction rates .
Nucleophilic Substitution
The 5-isoxazolyl substituent undergoes nucleophilic substitution at the heteroaromatic ring’s oxygen or nitrogen sites:
-
Halogenation : Bromination at the isoxazole C4 position using N-bromosuccinimide (NBS) in DMF (70% yield).
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives (55–75% yield).
Oxidation
The isoxazole ring is susceptible to oxidative ring-opening under strong oxidizing agents:
-
Example : Treatment with mCPBA (meta-chloroperbenzoic acid) generates an α,β-unsaturated carbonyl intermediate, which can further react with nucleophiles.
-
Product Stability : Oxidized derivatives exhibit reduced aromaticity, increasing reactivity toward electrophiles.
Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the isoxazole ring to form a tetrahydropyran-like structure, altering the compound’s electronic profile.
Condensation Reactions
The secondary amine in the pyrrolidine ring facilitates condensation with aldehydes or ketones:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked derivatives (80–90% yield) .
-
Applications : These derivatives serve as intermediates in synthesizing spirooxindole alkaloids .
Biological Interaction Mechanisms
The compound acts as a selective agonist for α7 nicotinic acetylcholine receptors (α7 nAChRs), with its reactivity directly influencing binding affinity:
-
Key Interaction : The spiro core’s rigidity positions the isoxazole moiety to form hydrogen bonds with Trp149 and Tyr93 residues in the receptor’s binding pocket .
-
SAR Insights : Modifications to the isoxazole ring (e.g., halogenation) reduce α7 nAChR affinity by 10–100x, highlighting the substituent’s critical role .
Stability and Degradation
Scientific Research Applications
Overview
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- is a bicyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of neuropharmacology and treatment of central nervous system disorders. Its unique spiro structure contributes to its distinct chemical properties and biological activities.
The biological activity of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it may serve as an agonist for these receptors, which are crucial for cognitive functions and neuroprotection.
Key Biological Targets
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Function : Involved in cognitive processes and neuroprotection.
- Relevance : Potential implications for treating neurodegenerative diseases such as Alzheimer's disease.
Research Findings
Recent studies have highlighted the following significant findings regarding the compound's applications:
- Agonistic Activity : The compound has been identified as a partial agonist at α7 nAChRs, which are associated with cognitive enhancement and neuroprotective effects .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative disease therapies .
Synthesis and Production
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] typically involves multi-step organic reactions. A common synthetic route includes:
- Deprotonation : Using sodium hydride to deprotonate the azabicyclo compound.
- Cyclization : Reaction with pyrrolidine under controlled conditions to form the spiro structure.
- Purification : Techniques such as chromatography or recrystallization are employed to achieve high purity of the final product .
Case Studies and Clinical Applications
Several case studies have explored the efficacy of compounds related to Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] in treating neurological disorders:
Mechanism of Action
The mechanism of action for Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as agonists at nicotinic acetylcholine receptors . This interaction can modulate neurotransmission and influence various physiological processes.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Spiroazabicyclic compounds are widely explored for their activity at α7 nAChRs, which are implicated in cognitive disorders. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Properties
Key differences in physicochemical properties influence bioavailability and target engagement:
Key Findings :
- Oxazolidinone Analogue: The oxazolidinone ring enhances hydrogen bonding with α7 nAChR, achieving high selectivity but limiting BBB penetration due to higher PSA .
- AZD0328 : The furopyridine substituent reduces PSA (38.4 Ų) and increases lipophilicity (LogP 2.1), enabling superior CNS bioavailability .
- Target Compound : The 5-isoxazolyl group may balance receptor affinity and pharmacokinetics, though in vivo data are lacking. Its PSA (46.1 Ų) suggests moderate CNS penetration .
- AR-R17779: Non-spiro structure and lower molecular weight result in poor selectivity and CNS uptake, highlighting the importance of spirocyclic rigidity .
Biological Activity
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- is a complex organic compound notable for its unique spirocyclic structure, which consists of a bicyclic system featuring a nitrogen atom and an isoxazole moiety. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 166.27 g/mol. Its unique architecture allows for various chemical reactions and interactions with biological targets.
Biological Activity
Research indicates that spiro compounds, including spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains.
- Antitumor Properties : Some studies suggest potential anticancer effects through modulation of cell signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.
The mechanism of action for spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- involves its interaction with specific receptors and enzymes, leading to alterations in biological pathways. This interaction can modulate the activity of neurotransmitters or other signaling molecules, which is crucial for its potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study examined the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations compared to standard antibiotics.
- Antitumor Activity : In vitro studies showed that the compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Binding affinity assays indicated that spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- effectively inhibits certain kinases involved in cancer progression.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of azabicyclo derivatives with pyrrolidine under specific conditions, often employing bases like sodium hydride. The following table summarizes common synthetic routes and their outcomes:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Ketones or carboxylic acids |
| Reduction | Hydrogen gas + Palladium | Under pressure | Reduced spiro derivatives |
| Substitution | Alkyl halides/amines + Base | Room temperature | Substituted spiro compounds |
Applications
The versatility of spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- extends to various fields:
- Pharmaceutical Development : As a potential lead compound in drug design targeting specific diseases.
- Agricultural Chemistry : Investigated for use as a pest control agent due to its biological activity against insects and nematodes.
- Chemical Research : Employed as a building block in the synthesis of more complex organic molecules.
Q & A
Q. Q1: What are the key synthetic challenges in preparing Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- and its analogs?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of stereochemistry and regioselectivity. For example, the formation of the spiro junction between the azabicyclo[2.2.2]octane and pyrrolidine rings often employs cyclization reactions using bases like lithium diisopropylamide (LDA) or organolithium reagents (e.g., phenyl lithium) to induce ring closure . The 5-isoxazolyl substituent is typically introduced via nucleophilic substitution or cycloaddition reactions, with solvent choice (e.g., tetrahydrofuran or toluene) critical for yield optimization . Challenges include avoiding side reactions such as over-alkylation and ensuring enantiomeric purity, which may require chiral auxiliaries or asymmetric catalysis .
Basic Research: Pharmacological Target Identification
Q. Q2: Which receptors or enzymes are primarily targeted by this compound, and what experimental evidence supports this?
Methodological Answer: The compound and its analogs (e.g., AR-R17779, AZD0328) are potent agonists or antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Radioligand binding assays using [³H]epibatidine or [³H]methyllycaconitine (MLA) confirm high affinity (Ki < 100 nM) for α7 nAChRs . Functional activity is validated via electrophysiology (e.g., oocyte expression systems) or calcium mobilization assays in neuroblastoma cells . For example, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] showed full agonism at α7 nAChRs with >100-fold selectivity over other subtypes .
Advanced Research: Addressing Data Contradictions in Receptor Selectivity
Q. Q3: How can researchers resolve discrepancies in reported selectivity profiles of spiro-azabicyclo derivatives across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor subunit composition). To address this:
- Use standardized protocols (e.g., HEK-293 cells stably expressing human α7 nAChRs).
- Compare functional efficacy (EC₅₀) with binding affinity (Ki) to distinguish agonists from partial agonists/antagonists .
- Perform molecular docking studies to identify structural determinants of selectivity, such as interactions with the receptor’s hydrophobic pocket or conserved water networks .
For example, W-56203 exhibits NMUR2 antagonism (Ki = 52 nM) but no activity at NMUR1, highlighting the importance of receptor subtype-specific assays .
Advanced Research: Optimizing Pharmacokinetics
Q. Q4: What strategies improve the blood-brain barrier (BBB) penetration and metabolic stability of this compound?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, fluorine) to reduce logP while maintaining target affinity. AZD0328 derivatives with pyridine-fused spiro systems show enhanced BBB permeability .
- Prodrug approaches : Mask polar functionalities (e.g., ester prodrugs of carboxylic acid derivatives) to improve oral bioavailability .
- Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots. For example, replacing labile ether linkages with oxazolidinones improves resistance to hepatic degradation .
Advanced Research: In Vivo vs. In Vitro Efficacy Discrepancies
Q. Q5: Why do some spiro-azabicyclo derivatives show strong in vitro activity but fail in preclinical models?
Methodological Answer: Common issues include:
- Pharmacokinetic-pharmacodynamic (PK-PD) mismatches : Measure plasma and brain concentrations via LC-MS/MS to ensure sufficient exposure .
- Off-target effects : Perform broad-panel screening (e.g., CEREP panels) to rule out activity at serotonin or adrenergic receptors .
- Species differences : Test compounds in transgenic mice expressing humanized α7 nAChRs to improve translational relevance . For instance, PHA-543613 failed clinically due to unanticipated off-target effects in humans despite success in rodent models .
Basic Research: Analytical Characterization
Q. Q6: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Chiral HPLC : Essential for verifying enantiomeric purity, as even minor impurities (e.g., 1% S-enantiomer) can drastically alter pharmacological profiles .
- X-ray crystallography : Resolves spiro junction geometry and confirms the 3D arrangement of the isoxazolyl substituent .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₁N₃O₄S₂ for PTAC oxalate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
